molecular formula C20H31ClO2 B13428676 4-Chloro-3-hydroxy-17-methyl-18-norandrost-13-ene-17-methanol

4-Chloro-3-hydroxy-17-methyl-18-norandrost-13-ene-17-methanol

Cat. No.: B13428676
M. Wt: 338.9 g/mol
InChI Key: UKCSGWKTDSXRLJ-IBLJLCKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-hydroxy-17-methyl-18-norandrost-13-ene-17-methanol is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dehydrochloromethyltestosterone (DHCMT). This compound is known for its use in doping control analysis and has been identified as a long-term metabolite of DHCMT

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-hydroxy-17-methyl-18-norandrost-13-ene-17-methanol involves several steps, including hydrogenation, rearrangement, and hydroxylation. One approach to synthesizing this compound is through the isomerization of the 13-carbon configuration, followed by the construction of the 17β-hydroxymethyl-17α-methyl fragment . The synthesis can also involve the use of specific reagents and catalysts to achieve the desired stereochemistry and functional groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The production process would require precise control of reaction conditions, purification steps, and quality assurance to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-hydroxy-17-methyl-18-norandrost-13-ene-17-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups and stereochemistry.

    Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of the original compound. These products can have different biological activities and properties, making them of interest for further study and application .

Mechanism of Action

The mechanism of action of 4-chloro-3-hydroxy-17-methyl-18-norandrost-13-ene-17-methanol involves its interaction with androgen receptors in the body. The compound binds to these receptors, leading to the activation of specific genes that promote muscle growth and other anabolic effects. The molecular targets and pathways involved include the androgen receptor signaling pathway and various downstream effectors that regulate protein synthesis and cellular growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct metabolic and biological properties. Its long-term detection in doping control makes it a valuable marker for identifying the use of anabolic steroids .

Properties

Molecular Formula

C20H31ClO2

Molecular Weight

338.9 g/mol

IUPAC Name

(3R,4R,5R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C20H31ClO2/c1-19(11-22)9-7-13-12-3-4-16-18(21)17(23)8-10-20(16,2)15(12)6-5-14(13)19/h12,15-18,22-23H,3-11H2,1-2H3/t12-,15-,16-,17+,18+,19+,20+/m0/s1

InChI Key

UKCSGWKTDSXRLJ-IBLJLCKYSA-N

Isomeric SMILES

C[C@@]1(CCC2=C1CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H]([C@@H]4Cl)O)C)CO

Canonical SMILES

CC1(CCC2=C1CCC3C2CCC4C3(CCC(C4Cl)O)C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.